molecular formula C17H16N2 B14119874 4-Phenyl-6-(propan-2-yl)cinnoline

4-Phenyl-6-(propan-2-yl)cinnoline

Cat. No.: B14119874
M. Wt: 248.32 g/mol
InChI Key: YLQXXEIQSIXTSM-UHFFFAOYSA-N
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Description

4-Phenyl-6-(propan-2-yl)cinnoline is an aromatic heterocyclic compound that belongs to the cinnoline family. Cinnolines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of this compound consists of a cinnoline core with a phenyl group at the 4-position and an isopropyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(propan-2-yl)cinnoline can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones. For example, the reaction of 2-aminobenzophenone with pentan-2,3-dione in the presence of polyphosphoric acid (PPA) as a catalyst at 90°C . This method is solvent-free and involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(propan-2-yl)cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of dihydrocinnoline derivatives.

    Substitution: Formation of halogenated cinnoline derivatives.

Scientific Research Applications

4-Phenyl-6-(propan-2-yl)cinnoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(propan-2-yl)cinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another heterocyclic compound with a similar structure but different biological activities.

    Isoquinoline: Similar to quinoline but with a different nitrogen atom position.

    Phthalazine: A heterocyclic compound with two nitrogen atoms in the ring.

Uniqueness

4-Phenyl-6-(propan-2-yl)cinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

4-phenyl-6-propan-2-ylcinnoline

InChI

InChI=1S/C17H16N2/c1-12(2)14-8-9-17-15(10-14)16(11-18-19-17)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

YLQXXEIQSIXTSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=NC=C2C3=CC=CC=C3

Origin of Product

United States

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